1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-ALPHA-D-GLUCOPYRANOSE 1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-ALPHA-D-GLUCOPYRANOSE
Brand Name: Vulcanchem
CAS No.: 18933-72-7
VCID: VC0100116
InChI: InChI=1S/C26H30O9/c1-17(27)30-16-22-23(33-18(2)28)24(31-14-20-10-6-4-7-11-20)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C
Molecular Formula: C26H30O9
Molecular Weight: 486.517

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-ALPHA-D-GLUCOPYRANOSE

CAS No.: 18933-72-7

Main Products

VCID: VC0100116

Molecular Formula: C26H30O9

Molecular Weight: 486.517

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-ALPHA-D-GLUCOPYRANOSE - 18933-72-7

CAS No. 18933-72-7
Product Name 1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-ALPHA-D-GLUCOPYRANOSE
Molecular Formula C26H30O9
Molecular Weight 486.517
IUPAC Name [(2R,3R,4S,5R,6R)-3,6-diacetyloxy-4,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C26H30O9/c1-17(27)30-16-22-23(33-18(2)28)24(31-14-20-10-6-4-7-11-20)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1
Standard InChIKey WNUINBFLSUWOOM-RTJMFUJLSA-N
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C
Synonyms 1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-ALPHA-D-GLUCOPYRANOSE
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator